1-Amino-3-morpholinopropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPOQDTHDLUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960417 | |
| Record name | 1-Amino-3-(morpholin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39849-45-1 | |
| Record name | 1-Amino-3-(morpholin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Amino 3 Morpholinopropan 2 Ol
Advanced Synthetic Routes to 1-Amino-3-morpholinopropan-2-ol
The synthesis of this compound and its derivatives can be approached through various sophisticated strategies, ranging from stereoselective methods to large-scale industrial processes.
Stereoselective and Enantioselective Synthesis of this compound (e.g., (S)-1-Amino-3-morpholinopropan-2-ol)
The presence of a chiral center at the 2-position of the propanol (B110389) backbone makes the stereoselective synthesis of this compound a critical aspect for its application in stereospecific contexts. The (S)-enantiomer, for instance, is commercially available, indicating that viable enantioselective synthetic routes have been established. acs.orgsigmaaldrich.com
General strategies for the enantioselective synthesis of amino alcohols often involve the use of chiral catalysts or chiral starting materials. One common approach is the asymmetric aminohydroxylation of a suitable alkene precursor. Another powerful method is the kinetic resolution of a racemic mixture of the amino alcohol or a precursor. Furthermore, the use of chiral auxiliaries can guide the stereochemical outcome of key bond-forming reactions. For example, the synthesis of optically active amino alcohols can be achieved through the asymmetric reduction of α-amino ketones or the enantioselective ring-opening of epoxides with an amine. nih.govresearchgate.net
A plausible enantioselective route to (S)-1-Amino-3-morpholinopropan-2-ol could start from a chiral glycidyl (B131873) derivative, such as (R)-epichlorohydrin. The reaction of (R)-epichlorohydrin with morpholine (B109124) would yield (R)-1-(morpholin-4-yl)-3-chloropropan-2-ol. Subsequent nucleophilic substitution of the chloride with an azide (B81097) group, followed by reduction, would afford the desired (S)-1-Amino-3-morpholinopropan-2-ol. The stereochemistry is inverted at the carbon bearing the amino group in the final step.
Novel Catalytic Approaches in the Preparation of this compound and Its Precursors
Modern catalytic methods offer efficient and sustainable pathways to amino alcohols like this compound. These approaches often lead to higher yields, milder reaction conditions, and improved selectivity.
One innovative strategy is the catalytic C–H amidation of sp3 methyl C–H bonds, which can be a key step in constructing 1,2-amino alcohols from readily available alcohol starting materials. rsc.org Another emerging method is the tungstenooxaziridine-mediated catalytic oxyamination of alkenes, which can achieve direct oxyamination with high chemo-, regio-, and stereoselectivities. rsc.org
Photoredox catalysis has also been applied to the synthesis of β-amino alcohols through various reactions, including aminohydroxylation of olefins and carbon-carbon bond formation. acs.org Furthermore, iridium-catalyzed amination reactions, proceeding through a borrowing hydrogen pathway, have shown excellent yields and enantioselectivities for a range of amine nucleophiles and 1,2-diols. acs.org
A key reaction in the synthesis of this compound is the ring-opening of an epoxide with morpholine. This reaction can be catalyzed by various Lewis acids or Brønsted acids. acs.orglibretexts.org The use of magnesium catalysts, for example, has been shown to achieve selective hydroboration of a wide range of epoxides, yielding secondary and tertiary alcohols in excellent yields and regioselectivities. nih.gov
| Catalytic Approach | Description | Potential Application for this compound |
| C-H Amidation | Direct functionalization of C-H bonds to form C-N bonds. rsc.org | Synthesis from a precursor with a suitable C-H bond. |
| Oxyamination of Alkenes | Simultaneous introduction of an amino and a hydroxyl group across a double bond. rsc.org | Synthesis from an allyl-morpholine precursor. |
| Photoredox Catalysis | Use of light to initiate radical-based transformations. acs.org | Mild and efficient synthesis from simple starting materials. |
| Iridium Catalysis | Borrowing hydrogen methodology for the amination of alcohols. acs.org | Enantioselective synthesis from a diol precursor. |
| Catalytic Epoxide Ring-Opening | Lewis or Brønsted acid-catalyzed opening of an epoxide ring by an amine. acs.orglibretexts.orgnih.gov | A direct and common method starting from a glycidyl derivative and morpholine. |
One-Pot and Multicomponent Reactions for this compound Scaffold Construction
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. These reactions are characterized by their high atom economy, step economy, and the ability to generate structural diversity.
The this compound scaffold could potentially be assembled through an MCR. For instance, a three-component reaction involving an aldehyde, an amine (ammonia or a protected form), and a morpholine-containing building block could be envisioned. The Mannich reaction, a classic example of an MCR, involves the aminoalkylation of an acidic proton located next to a carbonyl functional group.
While specific MCRs for the direct synthesis of this compound are not widely reported, the general principles of MCRs are applicable to the synthesis of its precursors or analogs. For example, three-component syntheses of various 2-amino-3-cyano-4H-chromenes have been reported, demonstrating the power of MCRs in building complex heterocyclic systems. mdpi.com
Industrial Synthesis Methods and Process Optimization for this compound
For the industrial-scale production of this compound, process optimization is crucial to ensure cost-effectiveness, safety, and high purity of the final product. While specific industrial synthesis methods for this compound are not publicly detailed, general principles for the large-scale synthesis of amino alcohols can be inferred.
A common industrial route for similar compounds, such as 3-amino-1,2-propanediol (B146019), involves the use of readily available and inexpensive starting materials like epichlorohydrin (B41342) and ammonia. google.com The process typically involves hydrolysis and ammoniation steps, with a focus on optimizing reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize by-products. The use of recyclable catalysts is also a key consideration for cost reduction. google.com
For a compound like this compound, a likely industrial synthesis would involve the reaction of epichlorohydrin with morpholine, followed by amination. Process optimization would focus on:
Raw Material Sourcing: Ensuring a stable and cost-effective supply of epichlorohydrin and morpholine.
Reaction Conditions: Fine-tuning temperature, pressure, and reaction times for both the epoxide ring-opening and amination steps to maximize conversion and selectivity.
Catalyst Selection: Employing efficient and recyclable catalysts to improve reaction rates and reduce costs.
Work-up and Purification: Developing efficient and scalable purification methods, such as distillation or crystallization, to achieve the desired product purity.
Safety and Environmental Considerations: Implementing robust safety protocols and minimizing waste generation to ensure a sustainable manufacturing process.
Derivatization Strategies and Functional Group Interconversions of this compound
The presence of a primary amine and a secondary hydroxyl group makes this compound a versatile building block for the synthesis of a wide range of derivatives.
Amine-Based Derivatization for Conjugate Formation and Heterocycle Incorporation
The primary amine group of this compound is a key site for derivatization, allowing for the formation of amides, sulfonamides, and other nitrogen-containing functionalities. This enables the conjugation of the molecule to other chemical entities and the incorporation of various heterocyclic systems.
Conjugate Formation: The amine can be acylated with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amide conjugates. This strategy is widely used to link amino-containing molecules to biomolecules, polymers, or other functional moieties. mdpi.com For analytical purposes, derivatization of the amine with reagents like o-phthaldialdehyde (OPA) or pentafluoropropionic anhydride (B1165640) (PFPA) can be used to improve detection in chromatography. mdpi.comnih.gov
Heterocycle Incorporation: The primary amine can also serve as a nucleophile in reactions to form various heterocyclic rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidines or other related heterocycles. Condensation with dicarbonyl compounds or their equivalents can be used to construct a variety of nitrogen-containing ring systems. The reaction of β-amino alcohols with dicyanofumarates, for instance, provides a novel approach to the synthesis of morpholin-2-one (B1368128) derivatives. researchgate.net Furthermore, the amine can participate in multicomponent reactions to build complex heterocyclic scaffolds. frontiersin.org
| Derivatization Reaction | Reagent/Conditions | Product Type |
| Acylation | Carboxylic acid, acid chloride, anhydride | Amide conjugate |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amine |
| Heterocycle Formation | Dicarbonyl compounds, α,β-unsaturated systems | Various N-heterocycles |
Hydroxyl-Based Functionalization for Esterification and Etherification
The secondary hydroxyl group in this compound is a key site for chemical modification, allowing for the formation of esters and ethers. These transformations are fundamental in altering the molecule's physical and chemical properties.
Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding esters. A general method for the esterification of amino alcohols involves direct heating with a fatty acid, leading to the formation of a fatty acid monoester. google.com This process typically involves the evolution of water, which drives the reaction to completion. google.com For instance, heating an amino alcohol with a fatty acid like palmitic acid at temperatures between 175°C and 250°C results in the formation of the ester. google.com
Etherification: Selective etherification of the hydroxyl group in the presence of the primary amine presents a synthetic challenge due to the potential for competing N-alkylation. A process for the selective O-alkylation of amino alcohols involves a two-step procedure. google.com First, the amino alcohol is deprotonated using a metal agent to form the corresponding alcoholate. google.com This is followed by alkylation with an alkylating agent to yield the desired ether. google.com This method has been shown to be effective while preserving the stereochemistry of the amino alcohol. google.com
Below is a table summarizing representative conditions for these functionalizations, adapted from general procedures for amino alcohols.
Table 1: Representative Conditions for Hydroxyl-Based Functionalization
| Transformation | Reagents | Conditions | Product Type |
|---|---|---|---|
| Esterification | Carboxylic Acid (e.g., Palmitic Acid) | Heat (175-250°C), removal of water | Fatty Acid Ester |
| Etherification | 1. Metal Deprotonating Agent 2. Alkylating Agent | Two-step process: Deprotonation followed by Alkylation | Alkyl Ether |
This table is based on general methodologies for amino alcohols and is illustrative for this compound.
Synthesis of Pyrrolo-Nitrogenous Heterocyclic Derivatives Incorporating the this compound Moiety
The primary amino group of this compound serves as a key nucleophile for the construction of nitrogen-containing heterocycles. A notable application is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are recognized as important pharmacophores due to their structural similarity to purines. acs.org
A synthetic route has been developed for pyrrolo[2,3-d]pyrimidines that incorporates a 3-amino-2-hydroxypropyl substituent at the N-7 position of the heterocyclic core. osi.lv This methodology can be adapted for this compound. The synthesis begins with the base-catalyzed hydroxymethylation of a substituted 4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine, which introduces a hydroxymethyl group at the C-5 position. rsc.org This intermediate can then be further elaborated and coupled with this compound to introduce the desired side chain, leading to the formation of complex pyrrolo[2,3-d]pyrimidine derivatives. The reaction sequence leverages the nucleophilicity of the primary amine to form a new carbon-nitrogen bond, constructing the final complex molecule.
Table 2: Research Findings on the Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines
| Starting Material | Key Transformation | Resulting Structure | Reference |
|---|---|---|---|
| 4-Chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | Base-catalyzed hydroxymethylation with formaldehyde | 5-Hydroxymethyl-4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | rsc.org |
This table highlights key findings that can be applied to syntheses involving this compound.
Preparation of Complex Molecular Architectures Featuring this compound Substructures
The structural motifs present in this compound are found in more complex and medicinally relevant molecules. A prominent example is the core structure of Rivaroxaban, an anticoagulant medication. While not a direct precursor, the synthesis of Rivaroxaban involves a key intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, which contains both a morpholine-derived moiety and a side chain originating from an amino alcohol. google.comjustia.com
The synthetic strategies employed to create such complex architectures highlight the importance of chiral amino alcohol building blocks in modern medicinal chemistry for accessing novel and potent therapeutic agents.
Medicinal Chemistry and Pharmacological Investigations of 1 Amino 3 Morpholinopropan 2 Ol Derivatives
Structure-Activity Relationship (SAR) Studies of 1-Amino-3-morpholinopropan-2-ol Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors and therapeutic agents.
SAR of this compound Derivatives as Enzyme Inhibitors
The this compound framework has proven to be a versatile template for designing potent enzyme inhibitors, particularly for Glucosylceramide Synthase (GCS) and Carbonic Anhydrases (CAs).
For GCS inhibitors, SAR studies have highlighted several critical structural features. The stereochemistry of the molecule is paramount; in the case of the widely studied inhibitor PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol), only the D-threo (1R, 2R) isomer demonstrates significant inhibitory activity. frontiersin.org Similarly, for synthetic 1-morpholino-1-deoxyceramides, an unnatural RR-configuration at the sphingosine base was found to be the most potent. nih.gov The length of the N-acyl chain also plays a crucial role. While in vitro inhibitory power does not vary significantly among longer chain homologs (C6-C18), longer acyl chains lead to markedly increased effectiveness in intact cells, a phenomenon attributed to more efficient cellular uptake. e3s-conferences.org The morpholine (B109124) ring itself is thought to be a key pharmacophore, mimicking the cationic charge of the transition state during the enzymatic reaction. nih.gov
In the context of Carbonic Anhydrase inhibitors, the morpholine moiety is often appended to a primary sulfonamide, which is the quintessential zinc-binding group for this enzyme class. The morpholinopropyl tail contributes to the binding affinity and helps modulate selectivity against different CA isoforms. consensus.app SAR studies on related sulfonamides have shown that modifications to the aromatic ring and the linker connecting to the morpholine group can significantly alter inhibitory potency and isoform selectivity, for instance, between cytosolic isoforms (hCA I, II) and tumor-associated isoforms (hCA IX, XII). e3s-conferences.orgquora.com
SAR in Receptor Binding and Modulation by this compound Scaffolds
While the morpholine ring is recognized as a versatile and privileged pharmacophore in medicinal chemistry, capable of enhancing molecular potency through interactions with target proteins like kinases, specific SAR studies detailing the binding and modulation of receptors by this compound derivatives are not extensively documented in the available literature. nih.gove3s-conferences.orgconsensus.app The ability of the morpholine nucleus to modulate pharmacokinetic properties and engage in hydrogen bonding suggests its potential in designing receptor ligands, but detailed SAR for specific G-protein coupled receptors (GPCRs) or ion channels based on this precise scaffold remains an area for further investigation.
SAR in the Context of Antiviral and Anticancer Activity of this compound Derivatives
The morpholine scaffold is a constituent of various compounds investigated for their anticancer and antiviral properties. SAR studies in this area have provided valuable insights for developing more potent agents.
In the realm of anticancer research, morpholine derivatives have demonstrated activity against a range of cancer cell lines, including HepG2, MCF-7, and HeLa. researchgate.net A key SAR finding is that the substitution of the morpholine ring with an aromatic group containing a halogen atom enhances the inhibitory activity against the HepG2 cell line. researchgate.net Furthermore, the introduction of different substituents on a quinoline ring attached to a morpholine derivative identified 4-methyl and 4-phenyl groups as conferring the most potent activity as caspase-3 inhibitors. researchgate.net The morpholine ring's ability to form hydrogen bonds with catalytic residues in the active sites of enzymes, such as protein kinases, is a critical factor in its anticancer effects. core.ac.uk
While specific SAR studies focusing on antiviral activity of direct this compound derivatives are limited, the broader class of heterocyclic compounds containing the morpholine nucleus has been explored. The development of effective antiviral agents often relies on optimizing interactions with viral enzymes or proteins, a process where the physicochemical properties of the morpholine ring can be advantageous.
Enzyme Inhibition Mechanisms and Kinetics
Derivatives of this compound have been extensively studied as inhibitors of key enzymes involved in cellular metabolism and disease progression. Understanding their inhibition mechanisms and kinetics is crucial for their development as therapeutic agents.
Glucosylceramide Synthase (GCS) Inhibition by this compound Related Compounds
Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). Its inhibition is a therapeutic strategy for certain lysosomal storage disorders like Gaucher disease. nih.gov The prototypical inhibitor based on the morpholinopropanol scaffold is D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP).
Kinetic analyses have shown that PDMP acts as a competitive inhibitor with respect to ceramide, the lipid substrate of GCS. frontiersin.org It exhibits an IC₅₀ value of approximately 5 µM and a Kᵢ of 0.7 µM. frontiersin.org The inhibition is highly specific, as PDMP does not significantly inhibit other related enzymes like galactosylceramide synthase or β-glucocerebrosidase. frontiersin.org The mechanism is believed to involve the morpholine ring mimicking the transition state of the glucose transfer reaction. More recent and potent inhibitors have been developed based on this scaffold, such as 1-morpholino-1-deoxyceramides. The most active of these, with an unnatural RR-stereochemistry, demonstrated significantly higher potency than PDMP. nih.gov
Table 1: Inhibition of Glucosylceramide Synthase by Morpholine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Configuration | Concentration (µM) | % Inhibition | Source |
|---|---|---|---|---|
| PDMP | D-threo | 5 | 16-20% | nih.gov |
| 1-morpholino-1-deoxyceramide (2a) | RR | 5 | 73% | nih.gov |
| 1-morpholino-1-deoxyceramide (2b-d) | Other isomers | 5 | 5-20% | nih.gov |
Carbonic Anhydrase (hCA) Inhibition Profiles of this compound Derived Sulfonamides
Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂. They are established drug targets for various conditions. Sulfonamides are the primary class of hCA inhibitors, and derivatives incorporating a morpholinopropyl tail have been synthesized and evaluated for their inhibitory profiles.
These compounds act by coordinating the sulfonamide group to the zinc ion in the enzyme's active site, displacing the catalytic water molecule. The morpholinopropyl tail extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby influencing both potency and isoform selectivity. consensus.app Studies on compounds such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown potent, nanomolar inhibition against several hCA isoforms, including hCA I, II, and IV, with generally lower affinity for hCA XII. consensus.app The distinct inhibition profiles against various isoforms are critical for designing selective inhibitors with fewer side effects.
Table 2: Inhibition of Carbonic Anhydrase Isoforms by N-(3-morpholinopropyl) Derived Sulfonamides This table is interactive. You can sort and filter the data.
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IV (IC₅₀, nM) | hCA XII (IC₅₀, nM) | Source |
|---|---|---|---|---|---|
| 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide | 76 | 58 | 110 | 740 | consensus.app |
| N-(3-morpholinopropyl)benzene-1,4-disulfonamide | 118 | 62 | 98 | 650 | consensus.app |
Inhibition of Glycosidases and Other Enzymes by this compound Derivatives
Derivatives of this compound represent a class of compounds with potential inhibitory activity against various enzymes, most notably glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, and their inhibition is a key therapeutic strategy for managing conditions like type 2 diabetes and certain viral infections. The structural motif of an amino alcohol, central to this compound, is found in many known glycosidase inhibitors, often referred to as iminosugars, which are sugar mimics where the ring oxygen is replaced by a nitrogen atom.
Research into related structures has demonstrated the viability of this chemical scaffold for enzyme inhibition. For instance, studies have shown that morpholine-containing compounds can be potent enzyme inhibitors. One such derivative, phenyl 6-deoxy-6-(morpholin-4-yl)-β-D-glucopyranoside, was found to be a strong inhibitor of hepatic lysosomal α-glucosidase from mice oup.com. This highlights the potential of the morpholine group in contributing to the binding and inhibitory action against carbohydrate-processing enzymes. While extensive research specifically targeting this compound derivatives as glycosidase inhibitors is still emerging, the foundational chemistry suggests this is a promising area. The development of such derivatives could lead to selective inhibitors for various glycosidases, including α-amylase, α-glucosidase, and mannosidases, by modifying the substituents on the amino and morpholine groups to achieve specific interactions within the enzyme's active site oup.comdrugbank.com.
Kinetic Analysis and Mechanistic Elucidation of Enzyme-Inhibitor Interactions
Understanding the efficacy and mechanism of a potential enzyme inhibitor requires detailed kinetic analysis. These studies are crucial for determining the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and for quantifying the inhibitor's potency. The primary framework for these investigations is the Michaelis-Menten kinetic model, which describes the relationship between substrate concentration and reaction rate biorxiv.orgpharmaguideline.com.
Kinetic experiments typically involve measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are often visualized using methods like the Lineweaver-Burk plot to determine key kinetic parameters biorxiv.org. These parameters include:
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate.
Ki (Inhibition constant): The dissociation constant for the enzyme-inhibitor complex. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus greater potency.
kcat (Turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
For example, kinetic studies on related amino alcohol kinases have determined specific kcat and Km values, demonstrating Michaelis-Menten kinetics pharmaguideline.com. In other enzyme systems, the inactivation kinetics of inhibitors have been studied to find apparent dissociation constants (Ki) and the half-life of inactivation (τ1/2), providing a deeper understanding of the inhibitor's mechanism youtube.com. For derivatives of this compound, such analyses would be essential to characterize their inhibitory power and elucidate the precise molecular interactions that govern their effects on target enzymes wikipedia.org.
Receptor Binding and Modulation Studies
Opioid Receptor (MOR, KOR) Affinity and Activation by this compound Peptidomimetics
The 1-amino-propan-2-ol scaffold is a key structural element in the design of peptidomimetics targeting opioid receptors, which are critical in pain modulation. There are three main subtypes of opioid receptors: mu (MOR), kappa (KOR), and delta (DOR) nih.gov. Research has focused on developing ligands with specific profiles, such as MOR agonism for analgesia, combined with antagonism at other receptors to reduce side effects.
A peptidomimetic based on a tetrahydroquinoline scaffold, which incorporates the core structure of an amino alcohol, was synthesized and evaluated for its opioid receptor binding affinity. Competitive displacement binding assays using radiolabeled ligands were performed on cell membranes expressing MOR, KOR, or DOR. The results demonstrated that the 4R diastereomer of this compound displayed very high affinity for the MOR, with approximately 40-fold selectivity over the DOR and 300-fold selectivity over the KOR nih.gov. The 4S diastereomer showed significantly lower affinity at all receptors, highlighting the stereospecificity of the interaction nih.gov.
Functional activity was assessed using agonist-stimulated [³⁵S]GTPγS binding assays. The 4R diastereomer was found to be a potent and efficacious agonist at the MOR, consistent with its high binding affinity. Its potency at DOR and KOR was much lower, confirming its MOR-selective agonist profile nih.gov. These findings identify this class of 1-amino-propan-2-ol derivatives as promising leads for developing novel analgesics nih.gov.
| Compound | MOR | DOR | KOR |
|---|---|---|---|
| 1 (4R) | 0.61 ± 0.05 | 24.3 ± 2.6 | 184 ± 21 |
| 1 (4S) | 18.4 ± 1.2 | 67.5 ± 8.1 | 278 ± 35 |
Data sourced from competitive displacement of [³H]diprenorphine in membrane preparations. Values are mean ± SEM. nih.gov
Monoamine Transporter (Norepinephrine, Serotonin) Inhibition by this compound Derived Compounds
Derivatives of the 1-amino-propan-2-ol structure have been successfully developed as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like norepinephrine (noradrenaline), serotonin, and dopamine from the synaptic cleft chemrxiv.org. Inhibitors of these transporters are widely used as antidepressants.
A novel series of compounds, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, was discovered through a combination of virtual screening and chemical design. The synthesis and chiral resolution of these molecules revealed that the (2R,3S)-isomer is a potent inhibitor of norepinephrine reuptake with an IC₅₀ value of 28 nM nih.govpharmacy180.com. Further analysis demonstrated that this compound possesses excellent selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT) and a 13-fold selectivity over the serotonin transporter (SERT) nih.govpharmacy180.com. This specific pharmacological profile suggests that such derivatives have potential for development as antidepressant agents with a targeted mechanism of action.
| Transporter | Inhibition (IC₅₀, nM) | Selectivity vs. NET |
|---|---|---|
| Norepinephrine (NET) | 28 | - |
| Serotonin (SERT) | 364 | 13-fold |
| Dopamine (DAT) | >10,000 | >350-fold |
Data represents the concentration required for 50% inhibition of transporter activity. nih.govpharmacy180.com
Beta-Adrenergic Receptor Interactions of this compound Analogs
The 1-amino-propan-2-ol core structure is a fundamental pharmacophore present in a major class of cardiovascular drugs known as beta-blockers (β-adrenergic receptor antagonists) nih.gov. These drugs, such as propranolol and atenolol, are typically aryloxypropanolamines, underscoring the relevance of this scaffold for interaction with beta-adrenergic receptors (β-ARs) wikipedia.org. β-ARs are G protein-coupled receptors that mediate the effects of catecholamines like epinephrine and norepinephrine pharmaguideline.com.
Given this structural precedent, analogs of this compound are logical candidates for investigation as β-AR modulators. Research into morpholine-containing compounds has substantiated this link. The drug viloxazine, which has a morpholine ring, has been found to act as a weak antagonist at the β₂-adrenergic receptor nih.govnih.gov. While its primary activity is as a norepinephrine reuptake inhibitor, this interaction with a β-receptor demonstrates that the morpholine moiety is compatible with binding to this receptor class. The structure-activity relationships for beta-blockers indicate that the nature of the aromatic ring and the substituent on the amino group are critical for potency and selectivity (β₁ vs. β₂) oup.comnih.gov. Therefore, systematic modification of the this compound backbone could yield novel ligands with specific profiles for different β-adrenergic receptor subtypes.
Biological Activity and Therapeutic Potential of this compound Derivatives
Derivatives of this compound have demonstrated a diverse range of biological activities, positioning them as a versatile scaffold for the development of new therapeutic agents. The incorporation of the morpholine ring often improves the pharmacokinetic properties of molecules and can contribute to a wide spectrum of biological actions, including anti-inflammatory, antimicrobial, and anticancer properties.
The specific pharmacological investigations detailed above highlight several key therapeutic potentials:
Analgesics: Peptidomimetics incorporating the 1-amino-propan-2-ol structure have shown high affinity and selective agonist activity at the mu-opioid receptor (MOR) nih.gov. This makes them strong candidates for the development of potent pain relievers with potentially fewer side effects than traditional opioids.
Antidepressants: Derivatives have been identified as potent and selective inhibitors of the norepinephrine transporter (NET) nih.govpharmacy180.com. This mechanism is the basis for several effective antidepressant medications, indicating a clear therapeutic path for these compounds in treating major depressive disorder and other mood disorders.
Antidiabetic Agents: Based on the inhibitory activity of related morpholine-containing compounds against α-glucosidase, derivatives of this compound hold promise as potential treatments for type 2 diabetes oup.com. By slowing carbohydrate digestion, these compounds could help manage postprandial blood glucose levels.
Cardiovascular and Neurological Drugs: The structural similarity to beta-blockers and the observed (albeit weak) interaction of the related drug viloxazine with β₂-adrenergic receptors suggest a potential for developing new cardiovascular drugs nih.govnih.govnih.gov. Furthermore, modulation of adrenergic and serotonergic systems can have applications in a variety of neurological and psychiatric conditions.
Anticancer Activities and Cytotoxicity Mechanisms of this compound Derivatives
Derivatives incorporating the morpholine moiety have demonstrated significant potential as anticancer agents. Studies have focused on synthesizing and evaluating novel compounds that can selectively target cancer cells and elucidate their mechanisms of action.
One area of investigation involves morpholine-acetamide derivatives. These compounds have been screened for their ability to inhibit carbonic anhydrase, an enzyme family amplified in the hypoxic microenvironment of tumors. nih.gov Certain derivatives showed significant inhibitory activity against carbonic anhydrase, with IC50 values comparable to the standard inhibitor acetazolamide. The most potent compounds also exhibited strong cytotoxicity against ovarian cancer cell lines (ID8). nih.gov The mechanism of action is linked to the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival under low-oxygen conditions. nih.gov
Another successful approach involves the synthesis of morpholine-substituted quinazoline derivatives. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y). Several derivatives displayed potent cytotoxic activity, in some cases exceeding that of the standard chemotherapeutic agent colchicine. nih.gov Mechanistic studies on the most active compounds revealed that they induce cell death primarily through apoptosis. This is achieved by arresting the cell cycle in the G1 phase, which prevents cell proliferation and ultimately leads to programmed cell death. nih.gov Importantly, these compounds were found to be non-toxic against normal human embryonic kidney cells (HEK293), indicating a degree of selectivity for cancer cells. nih.gov
Table 1: Cytotoxic Activity of Selected Morpholine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Morpholine-Acetamide | Compound 1h | ID8 (Ovarian) | 9.40 | Carbonic Anhydrase & HIF-1α Inhibition |
| Morpholine-Acetamide | Compound 1i | ID8 (Ovarian) | 11.2 | HIF-1α Inhibition |
| Morpholine-Quinazoline | AK-10 | MCF-7 (Breast) | 3.15 | G1 Phase Cell Cycle Arrest, Apoptosis |
| Morpholine-Quinazoline | AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 | G1 Phase Cell Cycle Arrest, Apoptosis |
| Morpholine-Quinazoline | AK-3 | MCF-7 (Breast) | 6.44 | G1 Phase Cell Cycle Arrest, Apoptosis |
| Morpholine-Quinazoline | AK-10 | A549 (Lung) | 8.55 | G1 Phase Cell Cycle Arrest, Apoptosis |
Data sourced from studies on morpholine-acetamide and quinazoline derivatives. nih.govnih.gov
Antiviral Properties of this compound Incorporating Heterocycles
The incorporation of N-heterocyclic moieties is a well-established strategy in the development of antiviral agents. These rings can interact with various viral life cycle stages, from host cell entry to genome replication. mdpi.comnih.gov While research specifically detailing the antiviral properties of this compound derivatives is emerging, the broader class of N-heterocycles demonstrates the potential of this approach.
Various heterocyclic scaffolds have been investigated for their antiviral effects:
Pyrazole Derivatives : Certain 1,5-diphenylpyrazole compounds have been identified as non-nucleoside reverse transcriptase inhibitors, showing potent activity against HIV-1. mdpi.com
Thiazole Derivatives : Benzo-thiazole amine analogs have exhibited broad-spectrum antiviral effectiveness against both DNA viruses (Hepatitis B virus) and RNA viruses (Hepatitis C virus, Coxsackie B3 virus, and influenza A virus). mdpi.com
4-Thiazolidinone Derivatives : This class of compounds has been explored for its ability to inhibit HCV NS5B polymerase, an enzyme essential for the replication of the Hepatitis C virus genome. mdpi.com
These examples highlight a promising strategy for future research: the synthesis of novel this compound derivatives that incorporate bioactive heterocycles like pyrazole or thiazole. Such hybrid molecules could combine the favorable pharmacokinetic properties of the morpholine scaffold with the proven antiviral activity of these heterocycles, leading to the development of new antiviral drug candidates.
Antibiotic Adjuvant Effects and Mechanisms of Morpholine-Containing Imidazolones
The rise of multidrug-resistant (MDR) bacteria is a global health crisis, necessitating new strategies to combat infection. One approach is the use of antibiotic adjuvants, which are compounds that enhance the efficacy of existing antibiotics. researchgate.net A series of new morpholine-containing 5-arylideneimidazolones, which can be considered derivatives of the this compound backbone, have been investigated as potential antibiotic adjuvants against both Gram-positive and Gram-negative bacteria.
These compounds were tested for their ability to potentiate the activity of β-lactam antibiotics, such as oxacillin and ampicillin, against methicillin-resistant Staphylococcus aureus (MRSA). Several derivatives significantly reduced the minimum inhibitory concentrations (MICs) of these antibiotics, effectively re-sensitizing the resistant bacteria.
The mechanism of this adjuvant effect is often dual-action:
Interaction with Penicillin-Binding Protein 2a (PBP2a) : In MRSA, resistance to β-lactam antibiotics is primarily due to the expression of PBP2a, which has a low affinity for these drugs. Molecular modeling studies confirmed that the morpholine-containing imidazolones can bind to an allosteric site on PBP2a. This interaction is believed to induce a conformational change that re-enables the binding and inhibition of the enzyme by β-lactam antibiotics.
Inhibition of Efflux Pumps : In Gram-negative bacteria like Klebsiella aerogenes, a major resistance mechanism is the active efflux of antibiotics from the cell via pumps such as the AcrAB-TolC system. Real-time efflux assays demonstrated that these morpholine derivatives can potently inhibit the AcrAB-TolC pump, with some compounds achieving up to 90% inhibition. This action increases the intracellular concentration of the antibiotic, allowing it to reach its target.
Table 2: Antibiotic Adjuvant Activity of a Morpholine-Containing Imidazolone Derivative (Compound 15)
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Compound 15 (µg/mL) | Fold Reduction in MIC |
|---|---|---|---|---|
| Oxacillin | MRSA 19449 | 128 | 8 | 16-fold |
| Ampicillin | MRSA 19449 | >256 | 64 | >4-fold |
Compound 15 is a 4-phenylbenzylidene derivative. Data demonstrates the ability of the compound to lower the minimum inhibitory concentration (MIC) of antibiotics against a resistant bacterial strain.
Anticonvulsant and Neuroprotective Research on this compound Analogs
The morpholine ring is a common feature in drugs targeting the central nervous system (CNS) due to its ability to improve properties like blood-brain barrier permeability. acs.org Consequently, analogs of this compound have been explored for their potential in treating neurological disorders such as epilepsy and neurodegenerative diseases. tandfonline.com
In the search for new anticonvulsant agents, hybrid compounds containing a morpholine moiety have been synthesized and evaluated in preclinical seizure models. One such derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, a model for therapy-resistant focal seizures. nih.gov The efficacy in these models suggests a broad spectrum of activity. Mechanistic studies indicated that this compound exerts its effect through a balanced, moderate inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
The neuroprotective potential of morpholine-based compounds is also an active area of research. tandfonline.com The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease provides multiple targets for therapeutic intervention. nih.gov Morpholine derivatives have been designed as inhibitors of key enzymes implicated in these conditions, including acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). tandfonline.com For instance, certain 4-N-phenylaminoquinoline derivatives bearing a morpholine group showed potent, mixed-type inhibition of AChE. nih.gov By inhibiting these enzymes, such compounds can help restore neurotransmitter balance and potentially slow disease progression. tandfonline.com
Table 3: Anticonvulsant Activity of a Morpholine-Containing Analog
| Test Model | Compound | ED50 (mg/kg) |
|---|---|---|
| Maximal Electroshock (MES) | Compound 4* | 62.14 |
| 6 Hz Psychomotor Seizure | Compound 4* | 75.59 |
\Compound 4 is 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride.* nih.gov
Investigations into Biochemical Pathways Modulation
The biological activities of this compound derivatives are underpinned by their interactions with various biochemical pathways. Understanding how these compounds modulate cellular processes at a molecular level is crucial for optimizing their therapeutic potential.
Cancer cells exhibit reprogrammed metabolism to sustain their rapid proliferation, a hallmark that can be exploited for therapeutic purposes. nih.govnih.gov Amino acid metabolism, in particular, is crucial for providing the building blocks for protein and nucleotide synthesis. nih.gov While direct studies on the metabolic impact of this compound derivatives are limited, the mechanisms of some anticancer morpholine compounds point toward metabolic modulation.
For example, the inhibition of carbonic anhydrase by morpholine-acetamide derivatives directly impacts cellular metabolism. nih.gov Carbonic anhydrases are crucial for maintaining intracellular pH, a process tightly linked to the high rates of glycolysis seen in many cancers (the Warburg effect). By inhibiting these enzymes, the derivatives can disrupt pH homeostasis and interfere with the metabolic state of cancer cells. Furthermore, the reliance of cancer cells on specific amino acids like serine and glycine for nucleotide synthesis and maintaining redox balance presents another potential target for morpholine-based therapeutics designed to disrupt these metabolic cycles. nih.gov
For instance, in the context of antibiotic adjuvants, morpholine-containing imidazolones interfere with the bacterial cell wall biosynthesis pathway by modulating the activity of PBP2a, a key transpeptidase enzyme. This prevents the cross-linking of peptidoglycan chains, a critical step in building the bacterial cell wall.
Interactions with Biological Macromolecules and Cellular Processes (e.g., DNA-binding)
Derivatives of this compound have been investigated for their capacity to interact with biological macromolecules, with a significant focus on their binding to DNA. These interactions are crucial as they often underpin the compound's pharmacological effects, including potential anticancer properties. The nature of these interactions can range from non-covalent associations, such as intercalation and groove binding, to covalent modifications that can lead to DNA damage and cell death.
Research into specific derivatives has revealed distinct mechanisms of DNA interaction. For instance, axially 1-morpholinopropan-2-ol disubstituted silicon phthalocyanine and its quaternised, water-soluble form have been synthesized and studied for their propensity to bind with calf thymus DNA (CT-DNA). researchgate.net These studies, employing methods like UV-vis absorption titration and competitive ethidium bromide experiments, have demonstrated that these derivatives can intercalate into the DNA structure. researchgate.net Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription.
Another class of compounds incorporating the morpholino structure, though not direct derivatives of this compound, are the doxorubicin analogues, morpholino doxorubicin (MRA) and cyanomorpholino doxorubicin (MRA-CN). nih.gov These compounds have been developed to mitigate the cardiotoxicity associated with doxorubicin. nih.gov Their mechanism of action involves covalent binding to DNA, leading to the formation of interstrand cross-links. nih.gov This type of DNA damage is particularly cytotoxic as it prevents the separation of DNA strands, which is essential for replication and transcription. Studies have shown that MRA-CN can form these cross-links without the need for metabolic activation, whereas MRA requires it. nih.gov
The binding affinity of these derivatives to DNA is a key parameter in evaluating their potential as therapeutic agents. The binding constants (Kb) quantify the strength of the interaction between the small molecule and the DNA. For the quaternised water-soluble derivative of axially 1-morpholinopropan-2-ol disubstituted silicon phthalocyanine (referred to as 4a in a study), the binding constant with CT-DNA was determined to be 3.94 ± (0.11) × 10⁴ M⁻¹. researchgate.net
In addition to direct DNA binding, some derivatives have been shown to induce DNA cleavage, particularly upon photoactivation. The axially 1-morpholinopropan-2-ol disubstituted silicon phthalocyanine derivative 4a exhibited excellent photocleavage activity on supercoiled pBR322 plasmid DNA when irradiated with light at 650 nm. researchgate.net This activity was found to be concentration-dependent, suggesting its potential as a photosensitizer in photodynamic therapy. researchgate.net
The cellular processes affected by these interactions are significant. The formation of DNA adducts and interstrand cross-links by compounds like MRA-CN can trigger cellular responses to DNA damage, which may include cell cycle arrest and apoptosis (programmed cell death). Research on MRA-CN in human ovarian carcinoma cells demonstrated that a high percentage of the intracellular drug was covalently bound to DNA, and the formation of interstrand cross-links was preceded by the formation of adducts to a single DNA strand. nih.gov
The following table summarizes the DNA binding characteristics of a quaternised axially 1-morpholinopropan-2-ol disubstituted silicon phthalocyanine derivative (4a) from a comparative study.
| Compound | Binding Constant (Kb) with CT-DNA (M⁻¹) | Interaction Mode |
| Derivative 4a | 3.94 ± (0.11) × 10⁴ | Intercalation |
Data sourced from a study on water-soluble axially morpholine disubstituted silicon phthalocyanines. researchgate.net
This next table details the DNA interaction of cyanomorpholino doxorubicin (MRA-CN), highlighting its covalent binding nature.
| Compound | Interaction Type | Key Cellular Process |
| MRA-CN | Covalent DNA binding, Interstrand cross-links | Inhibition of DNA replication and transcription |
Information based on studies of doxorubicin analogues. nih.gov
Advanced Analytical and Spectroscopic Characterization of 1 Amino 3 Morpholinopropan 2 Ol
Chromatographic Techniques for Separation and Quantification of 1-Amino-3-morpholinopropan-2-ol and Its Derivatives
Chromatography is a cornerstone for the analysis of chemical compounds, enabling the separation of individual components from a mixture for subsequent identification and quantification. Given the polar and non-volatile nature of this compound, liquid chromatography is the most suitable separation technique.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polar, non-volatile compounds like amino alcohols. For underivatized amino acids and related compounds, which may lack a strong UV chromophore, reversed-phase HPLC is often employed with specific mobile phase conditions and detectors. nih.gov The separation is typically achieved on C18 columns, though polar-embedded or polar-endcapped columns can offer alternative selectivity for highly polar analytes.
Methodologies for analogous compounds often utilize aqueous mobile phases containing buffers (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Due to the basic nature of the primary amine and the morpholine (B109124) nitrogen in this compound, pH control of the mobile phase is critical to ensure good peak shape and retention. The use of mass spectrometry as a detector is common, as it provides the necessary sensitivity and specificity that UV detection may lack for this compound. sci-hub.se Alternatively, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to introduce a fluorescent tag, enabling highly sensitive fluorescence detection.
Table 1: Representative HPLC Conditions for the Analysis of Amino Alcohols
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, Polar-Embedded C18 | Good retention for polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Provides protons for ESI+ and controls pH. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Elutes the analyte from the column. |
| Gradient | Increasing percentage of Mobile Phase B over time | To elute compounds with varying polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Typical analytical flow rates for standard HPLC columns. |
| Detector | Mass Spectrometry (MS), Charged Aerosol Detector (CAD) | Provides universal detection for non-chromophoric compounds. |
| Derivatization | Optional (e.g., OPA for fluorescence detection) | Increases sensitivity for UV or fluorescence detectors. |
This table presents generalized conditions based on methods for similar compounds; specific parameters must be optimized for this compound.
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. nih.gov This high-throughput capability is particularly valuable in research and quality control environments. UHPLC methods developed for amino acid analysis demonstrate rapid separations, often in under three to five minutes, while maintaining high sensitivity and reproducibility. nih.govbohrium.comresearchgate.net
For this compound, a UHPLC method would offer enhanced peak capacity and sensitivity, which is crucial for detecting low-level impurities or for analyzing complex matrices. The coupling of UHPLC with mass spectrometry (UHPLC-MS) is a powerful combination for the rapid and confident analysis of such compounds. bohrium.com
Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its high polarity and low volatility stemming from the hydroxyl and amino groups. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability.
A relevant strategy involves the derivatization of the amine functionalities. For instance, methods developed for morpholine have utilized a reaction with sodium nitrite (B80452) under acidic conditions to form the more volatile and stable N-nitrosomorpholine, which can then be analyzed by GC-MS. nih.gov A similar derivatization approach could potentially be applied to the primary or secondary amine groups within this compound, although the reaction would need to be carefully optimized.
Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure.
The combination of liquid chromatography with mass spectrometry is the definitive technique for the analysis of this compound. Electrospray ionization (ESI) is the preferred ionization method for such polar molecules, and due to the presence of two basic nitrogen atoms (the primary amine and the morpholine nitrogen), analysis in positive ion mode ([M+H]⁺) is highly effective.
Tandem mass spectrometry (MS/MS), typically performed on a triple quadrupole or ion trap instrument, is used for structural confirmation and quantification. In an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 161.13) is selected and fragmented to produce characteristic product ions. These fragmentation patterns provide a structural fingerprint of the molecule. For quantitative analysis, the highly selective and sensitive technique of Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored. protocols.io This approach has been successfully used for the sensitive detection of morpholine in various samples. nifc.gov.vnresearchgate.netnifc.gov.vn
Table 2: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value/Description | Purpose |
| Ionization Mode | ESI Positive | Efficiently ionizes the basic nitrogen centers. |
| Precursor Ion ([M+H]⁺) | m/z 161.13 | Corresponds to the protonated molecule (C₇H₁₇N₂O₂⁺). |
| Potential Product Ions | m/z 131.1, m/z 100.1, m/z 86.1 | Fragments resulting from losses of NH₃, CH₂O, and parts of the morpholine ring. Used for structural confirmation and MRM. |
| Technique | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |
Note: Product ions are predictive and require experimental verification.
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govresearchgate.net This capability is crucial for confirming the elemental composition of this compound and its fragments, thereby providing unambiguous identification.
For this compound (C₇H₁₆N₂O₂), the theoretical exact mass of the neutral molecule is 160.1212, and its protonated form ([M+H]⁺) is 161.1285. An HRMS measurement that matches this theoretical value with high accuracy provides strong evidence for the compound's identity, helping to distinguish it from other potential isobaric (same nominal mass) compounds. nih.govnih.gov HRMS is also invaluable for characterizing unknown impurities or degradation products by determining their elemental formulas.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Species | Elemental Formula | Theoretical Monoisotopic Mass (m/z) |
| Neutral Molecule | C₇H₁₆N₂O₂ | 160.12118 |
| Protonated Molecule [M+H]⁺ | C₇H₁₇N₂O₂⁺ | 161.12845 |
| Sodiated Adduct [M+Na]⁺ | C₇H₁₆N₂O₂Na⁺ | 183.11039 |
Compound List
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure Determination
NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure and conformation of this compound in solution.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aminopropanol (B1366323) backbone and the morpholine ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
Morpholine Protons: The protons on the carbons adjacent to the oxygen atom (H-5', H-6') are expected to appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom (H-2', H-3') due to the higher electronegativity of oxygen. These typically appear as multiplets.
Propanol (B110389) Backbone Protons: The methine proton on the carbon bearing the hydroxyl group (H-2) will be shifted downfield. The methylene (B1212753) protons adjacent to the primary amine (H-1) and the morpholine nitrogen (H-3) will also show characteristic shifts.
Labile Protons: The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are labile and their chemical shifts can vary depending on the solvent, concentration, and temperature. They may appear as broad singlets and can undergo deuterium (B1214612) exchange upon addition of D₂O.
Expected ¹H NMR Chemical Shift Ranges:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-1 (CH₂-NH₂) | ~ 2.6 - 2.9 | Multiplet |
| H-2 (CH-OH) | ~ 3.6 - 4.0 | Multiplet |
| H-3 (CH₂-Morpholine) | ~ 2.4 - 2.7 | Multiplet |
| H-2', H-3' (Morpholine) | ~ 2.4 - 2.7 | Multiplet |
| H-5', H-6' (Morpholine) | ~ 3.5 - 3.8 | Multiplet |
| -NH₂ | Variable (broad singlet) | s (br) |
| -OH | Variable (broad singlet) | s (br) |
Note: These are predicted values and may vary based on experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. libretexts.org The presence of heteroatoms (O, N) significantly influences the chemical shifts.
Carbons bonded to Oxygen: The carbon atom bearing the hydroxyl group (C-2) and the carbons in the morpholine ring adjacent to the oxygen atom (C-5', C-6') will have higher chemical shifts (downfield). libretexts.org
Carbons bonded to Nitrogen: The carbon atoms adjacent to the primary amine (C-1) and the morpholine nitrogen (C-3, C-2', C-3') will also be deshielded, appearing at intermediate chemical shifts. libretexts.org
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-1 (CH₂-NH₂) | ~ 45 - 50 |
| C-2 (CH-OH) | ~ 65 - 70 |
| C-3 (CH₂-Morpholine) | ~ 60 - 65 |
| C-2', C-3' (Morpholine) | ~ 53 - 58 |
| C-5', C-6' (Morpholine) | ~ 66 - 71 |
Note: These are predicted values based on typical ranges for similar functional groups and may vary. libretexts.orgoregonstate.eduorganicchemistrydata.org
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For this compound, the COSY spectrum would reveal correlations between:
H-1 and H-2
H-2 and H-3
Protons on adjacent carbons within the morpholine ring (e.g., H-2' with H-3' and H-5' with H-6'). sciencepublishinggroup.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu The HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. sdsu.edu For instance, the proton signal for H-1 would show a cross-peak with the carbon signal for C-1.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.eduyoutube.com HMBC is instrumental in connecting the different fragments of the molecule. Key correlations for this compound would include:
Correlations from the H-3 protons to the morpholine carbons (C-2' and C-3').
Correlations from the H-1 protons to C-2.
Correlations from the H-2 proton to C-1 and C-3.
These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of this compound.
Computational Chemistry and Molecular Modeling of 1 Amino 3 Morpholinopropan 2 Ol
Quantum Chemical Studies on 1-Amino-3-morpholinopropan-2-ol
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.
The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations are commonly used to optimize the molecular geometry of this compound, predicting bond lengths and angles with high accuracy. For analogous compounds like 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, DFT has been used to confirm the sp2 hybridization of nitrogen atoms in C=N bonds and to analyze intramolecular hydrogen bonding. mdpi.com
From the optimized structure, Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comnih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl and amine hydrogens, indicating sites for nucleophilic interaction.
Table 1: Predicted Quantum Chemical Parameters for this compound (Note: This data is illustrative, based on typical results for similar molecules.)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | 1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 8.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Molecular polarity |
The flexible propane (B168953) backbone of this compound allows it to adopt multiple low-energy conformations. Conformational analysis, often performed using computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Studies on similar amino alcohol derivatives have revealed how different conformations are stabilized by intramolecular hydrogen bonds and how the environment (e.g., solvent, crystal packing) can influence the preferred geometry. researchgate.net The orientation of the morpholine (B109124) ring relative to the propanol (B110389) backbone is a key conformational variable.
Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers, typically involving the migration of a proton. wikipedia.org As a compound with both an amino group and a hydroxyl group, this compound can potentially exhibit prototropic tautomerism. wikipedia.org This is particularly relevant in biological systems where the molecule could exist in a neutral form or a zwitterionic form, with the amine group protonated (-NH3+) and the hydroxyl group deprotonated (-O-). The relative stability of these tautomers can be predicted using quantum chemical calculations, which is crucial for understanding its behavior in different pH environments.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or a receptor. researchgate.net It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating binding mechanisms. researchgate.netnih.gov
Molecular docking simulations can be used to predict how derivatives of this compound interact with the active site of an enzyme. researchgate.net The process involves generating a multitude of possible binding poses and using a scoring function to rank them based on their predicted binding affinity (e.g., in kcal/mol). nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex. mdpi.com For example, studies on other heterocyclic derivatives have successfully identified critical amino acid residues involved in binding through hydrogen bonds and other interactions, providing a rationale for the compound's inhibitory activity. nih.govmdpi.com Derivatives of this compound could be designed to enhance interactions with specific residues in a target enzyme, thereby improving their potential as inhibitors.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative (Note: This data is for illustrative purposes.)
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Kinase A | -8.5 | ASP-166, LYS-47, GLU-90 | 2 |
| Protease B | -7.9 | GLY-101, SER-195, HIS-57 | 3 |
| Amylase C | -9.2 | ASP-197, GLU-233, ASP-300 | 4 |
Analogs of this compound can be used as molecular probes in docking studies to characterize the binding sites of receptors. smolecule.com By systematically modifying the structure of the analog and evaluating its docking score and binding mode, researchers can map the topology and chemical nature of the receptor's active site. jocpr.com For instance, interaction studies with analogs of similar amino alcohols have shed light on how these compounds modulate the activity of their molecular targets. smolecule.com This information is invaluable for designing new ligands with higher affinity and selectivity.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the system and the stability of binding interactions. nih.govnih.gov
An MD simulation of this compound, either in solution or complexed with a protein, would typically be run for nanoseconds to microseconds. nih.govmdpi.com The simulation would reveal how the molecule's conformation changes over time, how it interacts with surrounding water molecules, and how stable its binding to a target protein is. mdpi.com Key parameters analyzed from MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. nih.gov For protein-ligand complexes, MD simulations can confirm whether the key interactions predicted by docking are maintained over time, providing a more rigorous assessment of a compound's potential. nih.govnih.gov
Table 3: Typical Setup for a Molecular Dynamics Simulation
| Parameter | Description | Typical Value/Setting |
| Force Field | Set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS |
| Water Model | Explicit representation of solvent | TIP3P, SPC/E |
| Ensemble | Thermodynamic conditions | NPT (constant pressure and temperature) |
| Temperature | Simulation temperature | 300 K |
| Pressure | Simulation pressure | 1 atm |
| Simulation Time | Duration of the simulation | 100 ns - 1 µs |
Dynamics of Ligand-Receptor Complexes Involving this compound Derivatives
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. avantorsciences.com This technique allows researchers to observe how a ligand, such as a derivative of this compound, interacts with its receptor on a dynamic level, providing a more realistic representation than static docking models. nih.gov
MD simulations can reveal the stability of the ligand-receptor complex, the key amino acid residues involved in binding, and the role of solvent molecules. For instance, simulations can track the formation and breaking of hydrogen bonds between the ligand and the receptor, which are crucial for binding affinity. A study on the μ opioid receptor, for example, used MD simulations to show that agonists have a higher likelihood of forming direct interactions with specific residues like Asp147 compared to antagonists. nih.gov This principle is applicable when studying how the amino and hydroxyl groups of this compound derivatives might interact with a target's active site.
By simulating the complex in a solvated environment, researchers can identify stable binding poses and calculate the binding free energy, which is a predictor of ligand potency. These simulations can uncover allosteric effects, where the binding of a ligand at one site influences the receptor's conformation and activity at another site. This information is critical for designing derivatives with specific functional outcomes, such as agonist or antagonist activity. nih.gov
Conformational Changes and Stability Analysis of Compound-Target Interactions
The binding of a ligand to a protein is not a rigid lock-and-key event but a dynamic process that often involves conformational changes in both the ligand and the receptor. nih.gov Conformational analysis studies the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For derivatives of this compound, understanding the preferred conformations is essential for predicting how they will fit into a receptor's binding pocket.
Upon binding, the ligand adopts a specific "bioactive" conformation. Simultaneously, the receptor may undergo an "induced fit," where the binding site changes shape to better accommodate the ligand. Computational methods can model these changes and analyze the stability of the resulting complex. nih.gov For example, studies have analyzed how interactions between specific amino acid residues contribute to the stability of protein binding interfaces. nih.govnih.gov
The stability of the compound-target interaction is often governed by a network of non-covalent interactions, including:
Hydrogen Bonds: The hydroxyl and secondary amine groups of the propanolamine (B44665) core are prime candidates for forming hydrogen bonds with receptor residues.
Hydrophobic Interactions: The morpholine ring can engage in hydrophobic interactions within the binding pocket.
By analyzing the interaction energies and the conformational stability through methods like MD simulations, scientists can understand why certain derivatives are more active than others and how to modify the structure to improve binding affinity and stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes a crucial strategy. nih.govnih.gov This approach relies on analyzing a series of molecules with known biological activities to build a predictive model. Quantitative Structure-Activity Relationship (QSAR) is a key methodology in this context, aiming to find a mathematical correlation between the chemical structures of compounds and their biological activity. youtube.com
Development of Predictive Models for Biological Activity of this compound Derivatives
QSAR modeling involves calculating molecular descriptors for a series of compounds and correlating them with their experimentally measured biological activity, such as IC₅₀ or Kᵢ values. nih.gov These descriptors can quantify various physicochemical properties, including electronic, steric, and hydrophobic features.
For a series of this compound derivatives, a typical QSAR study would proceed as follows:
Data Set Collection: A set of derivatives with a range of measured biological activities against a specific target is compiled.
Descriptor Calculation: For each molecule, a wide array of descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the activity. youtube.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov
A QSAR study on a series of 1,3-thiazole derivatives containing a morpholinopropyl group provides a relevant example. The models developed in this study were able to predict the antioxidant activity of the compounds based on descriptors related to lipophilicity, electronic properties, and molecular shape.
Table 1: Example of Descriptors Used in a QSAR Model for Thiazole Derivatives with a Morpholinopropyl Moiety
| Descriptor Type | Specific Descriptor | Correlation with Activity |
| Topological | Molecular Volume | Negative |
| Molecular Area | Negative | |
| Electronic | Dipole Moment | Positive |
| Energy of LUMO | Positive | |
| Thermodynamic | Energy of Hydration | Negative |
This table is illustrative, based on findings for structurally related compounds, and demonstrates the types of descriptors that would be relevant for building a predictive model for this compound derivatives.
Such models are valuable for virtual screening of large compound libraries to identify new potential hits and for prioritizing which new derivatives to synthesize and test. nih.gov
Identification of Key Structural Features for Desired Pharmacological Profiles
The ultimate goal of QSAR and other ligand-based methods like pharmacophore modeling is to identify the key structural features—the pharmacophore—that are essential for biological activity. mdpi.com A pharmacophore model defines the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with its target receptor. nih.gov
The analysis of a QSAR model can reveal which properties are most influential. For instance, if a model shows that lower lipophilicity and a larger dipole moment increase activity, this provides clear guidance for chemical modifications. For derivatives of this compound, this could mean adding polar groups or modifying substituents on the morpholine ring to alter these properties. nih.gov
The key structural features for a hypothetical desired pharmacological profile might include:
A hydrogen bond donor (the hydroxyl group).
A hydrogen bond acceptor (the oxygen and nitrogen atoms of the morpholine ring).
A basic nitrogen atom for ionic interactions.
A specific steric volume and shape defined by the morpholine ring and other substituents.
By combining the insights from QSAR, pharmacophore modeling, and molecular docking, medicinal chemists can rationally design novel derivatives of this compound with enhanced potency, selectivity, and optimized pharmacological profiles. mdpi.com
Catalytic Applications of 1 Amino 3 Morpholinopropan 2 Ol and Its Derivatives
Role as Organic Catalysts in Asymmetric Synthesis
Chiral 1,2-amino alcohols are a cornerstone of asymmetric organocatalysis, a field that utilizes small, metal-free organic molecules to catalyze chemical reactions enantioselectively. acs.orgacs.org These compounds can activate substrates through the formation of iminium ions or enamines, directing the approach of a reactant to create a specific stereoisomer. The primary amine and hydroxyl group in 1-Amino-3-morpholinopropan-2-ol can act in a bifunctional manner, with the amine forming a reactive intermediate with a carbonyl compound and the hydroxyl group providing stereochemical control through hydrogen bonding.
The general class of chiral amino alcohols has been successfully employed as organocatalysts in a variety of asymmetric transformations. For instance, simple primary β-amino alcohols, structurally related to this compound, have proven to be efficient catalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov In these reactions, the catalyst's structure, including the substituents at the α- and β-positions to the amino group, is crucial for controlling the enantioselectivity of the product. nih.gov
Similarly, acyclic amino acids have been shown to catalyze direct asymmetric intermolecular aldol (B89426) reactions with excellent stereocontrol. rsc.org This highlights the potential of molecules like this compound, which contain the key amino alcohol functionality, to act as effective organocatalysts. The morpholine (B109124) moiety in this compound can also play a significant role. While the oxygen in the morpholine ring can decrease the nucleophilicity of the corresponding enamine compared to pyrrolidine-based catalysts, recent studies have shown that highly efficient morpholine-based organocatalysts can be developed. nih.govfrontiersin.org These catalysts have been successfully used in 1,4-addition reactions between aldehydes and nitroolefins, achieving excellent diastereoselectivity and enantioselectivity. nih.govfrontiersin.org
Table 1: Performance of a Morpholine-Based Organocatalyst in Asymmetric Michael Addition
| Aldehyde | Nitroolefin | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Propanal | β-Nitrostyrene | 95:5 | 98 |
| Butanal | β-Nitrostyrene | 96:4 | 99 |
| Isovaleraldehyde | β-Nitrostyrene | 98:2 | 97 |
This table presents data for a recently developed chiral morpholine organocatalyst in the Michael addition reaction, illustrating the potential of this class of catalysts. Data adapted from a study on morpholine-based organocatalysts. nih.gov
Applications in Polymerization Reactions and Material Curing
The structural features of this compound suggest its potential use in polymerization and material curing, particularly in the formation of polyurethanes and epoxy resins. The amine and hydroxyl groups can both react with isocyanates to form urea (B33335) and urethane (B1682113) linkages, respectively, which are the basis of polyurethane chemistry.
Morpholine itself and its derivatives are known to be used as catalysts in the formation of urethanes. nih.gov Computational studies have shown that cyclic amines like morpholine can effectively catalyze the reaction between isocyanates and alcohols. nih.gov While morpholine may be a less effective catalyst than its methylated counterpart, 4-methylmorpholine, it still plays a significant role in promoting urethane formation. nih.gov The presence of both an amine and a hydroxyl group in this compound could allow it to act as both a catalyst and a reactive monomer or cross-linker in polyurethane systems.
In the context of epoxy resins, the primary amine group of this compound can act as a curing agent. The amine groups react with the epoxide rings, leading to cross-linking and the formation of a rigid polymer network. The rate of curing and the final properties of the cured material are influenced by the structure of the amine curing agent. The presence of the hydroxyl group could also participate in the curing process through etherification reactions with the epoxy rings, potentially leading to a denser cross-linked network.
Catalysis in Stereoselective Organic Transformations
The application of this compound and its derivatives extends to a broad range of stereoselective organic transformations beyond those already mentioned. The chiral 1,2-amino alcohol framework is a versatile platform for inducing chirality in various carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnih.gov
One of the most fundamental of these is the aldol reaction. harvard.edulmu.de Chiral amino alcohols can act as ligands for metal-catalyzed aldol reactions or as organocatalysts in their own right. rsc.org In the organocatalytic pathway, the amine forms an enamine with a ketone, which then attacks an aldehyde. The stereochemistry of the resulting aldol product is dictated by the chiral environment created by the catalyst. The Zimmerman-Traxler model is often used to predict the stereochemical outcome in metal-catalyzed aldol reactions, where the geometry of the enolate and the coordination of the metal play a key role. harvard.edu
Furthermore, derivatives of this compound could be employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. For example, chiral amino alcohols have been used as ligands for transition metals to create a highly asymmetric environment around the metal center. acs.org This has been successfully applied in reactions such as the borane (B79455) reduction of aromatic ketones and the ring-opening of epoxides. acs.org The ability to modify the structure of this compound, for instance, by N-alkylation or by introducing substituents on the morpholine ring, allows for the fine-tuning of the catalyst's steric and electronic properties to optimize selectivity for a specific transformation.
Table 2: Examples of Stereoselective Transformations Catalyzed by Chiral Amino Alcohols or Their Derivatives
| Reaction Type | Catalyst/Ligand Type | Typical Substrates | Key Feature of Catalyst |
| Asymmetric Aldol Reaction | Proline (an amino acid) | Ketones, Aldehydes | Forms a chiral enamine intermediate |
| Asymmetric Michael Addition | Primary β-amino alcohols | β-Keto esters, Nitroalkenes | Bifunctional activation via H-bonding and enamine formation |
| Asymmetric Borane Reduction | Amino alcohol-derived oxazaborolidines | Ketones | Formation of a rigid, chiral catalytic species |
| Asymmetric Epoxide Opening | Zirconium complex with an amino alcohol ligand | Cyclohexene oxide, Azides | Creates a highly asymmetric metal environment |
This table summarizes the application of chiral amino alcohols and related structures in various stereoselective reactions, indicating the potential roles for this compound. acs.orgnih.govrsc.org
Development of Novel Organocatalytic Systems based on this compound
The development of novel and more efficient organocatalytic systems is a continuous effort in chemical research. This compound serves as an attractive and versatile scaffold for the design of new catalysts. By chemically modifying its structure, it is possible to create catalysts with enhanced activity, selectivity, and broader substrate scope.
One avenue of development is the synthesis of bifunctional catalysts where the amine and hydroxyl groups are strategically positioned to work in concert. For example, the hydroxyl group can be derivatized to introduce other functional groups capable of hydrogen bonding or other non-covalent interactions, thereby enhancing stereocontrol. The primary amine can be converted to a secondary or tertiary amine, which can alter the mechanism of catalysis, for example, by favoring iminium ion catalysis over enamine catalysis.
Recent research has focused on overcoming the perceived limitations of morpholine-based catalysts. nih.govfrontiersin.org It has been demonstrated that by incorporating specific structural features, such as a carboxylic acid group and optimizing the steric hindrance around the morpholine ring, highly active and selective catalysts can be obtained. nih.govfrontiersin.org These findings open up new possibilities for designing novel organocatalysts based on the this compound framework. For instance, the primary amine could be used as a handle to attach the molecule to a larger scaffold, such as a polymer or a dendrimer, to create recyclable catalysts.
Furthermore, the integration of this compound derivatives into more complex catalytic systems, such as in cooperative catalysis where two or more catalysts work together, is a promising area of research. The unique combination of functional groups in this molecule makes it a valuable building block for the next generation of organocatalysts.
Applications in Materials Science and Polymer Chemistry
Use as Monomers and Building Blocks in Polymer Synthesis
1-Amino-3-morpholinopropan-2-ol possesses two reactive sites, the primary amine and the secondary hydroxyl group, that can readily participate in polymerization reactions. This dual functionality allows it to act as a monomer in the synthesis of various polymers.
The primary amine group can react with compounds such as dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form polyamides. youtube.comlibretexts.orgresearchgate.net This condensation polymerization would result in a polymer chain with repeating amide linkages. Similarly, the hydroxyl group can react with dicarboxylic acids to form polyesters, though this reaction is generally less favored than the amine-acid reaction.
A more likely application is in the synthesis of polyurethanes. The hydroxyl group of this compound can react with diisocyanates to form urethane (B1682113) linkages. researchgate.netmdpi.com The presence of the morpholine (B109124) ring and the primary amine could impart unique properties to the resulting polyurethane, such as altered solubility, thermal stability, and potential for post-polymerization modification.
Furthermore, the trifunctional nature of this molecule (considering the primary amine, hydroxyl group, and the tertiary amine in the morpholine ring) allows it to act as a cross-linking agent. In polymerization reactions, it can form connections between polymer chains, leading to the formation of a three-dimensional network structure. This is particularly relevant in the production of thermosetting polymers.
The potential of amino alcohols in polymer synthesis is well-recognized, as their bifunctionality allows for the creation of polymers with unique properties that can enhance material performance and stability. scbt.com
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage Formed | Potential Properties |
|---|---|---|---|
| Polyamide | Dicarboxylic acid / Acyl chloride | Amide | Enhanced hydrophilicity, potential for hydrogen bonding |
| Polyurethane | Diisocyanate | Urethane | Modified thermal properties, increased polarity |
| Epoxy Resin | Epoxide | Ether and secondary amine | Cross-linked network, improved toughness |
| Poly(ester-amide) | Dicarboxylic acid | Ester and Amide | Biodegradability, tunable mechanical properties |
Integration into Specialty Chemicals for Advanced Materials
The distinct functional groups of this compound also position it as a valuable intermediate in the synthesis of specialty chemicals for advanced materials. These chemicals are designed to impart specific functionalities to materials, such as improved durability, conductivity, or biocompatibility.
One significant application is in the formulation of curing agents for epoxy resins. nih.govnih.gov The primary amine and, to a lesser extent, the hydroxyl group can react with the epoxide rings of the resin, leading to a cross-linked, thermoset structure. The morpholine group in such a curing agent can influence the curing kinetics and the final properties of the cured epoxy, such as its glass transition temperature, chemical resistance, and mechanical strength. e3s-conferences.org Amino acids, which also contain amine and other functional groups, have been explored as bio-based curing agents for epoxy resins, demonstrating the potential for molecules with multiple functionalities in this area. nih.govresearchgate.net
Moreover, the presence of the morpholine moiety, a known pharmacophore, suggests that polymers derived from this compound could be explored for biomedical applications. nih.gov For instance, poly(N-acryloyl morpholine) (PNAM) is known for its biocompatibility and is considered an alternative to polyethylene glycol (PEG) in some biomedical contexts. researchgate.net Integrating this compound into polymer backbones could lead to materials with desirable biological properties for applications such as drug delivery or tissue engineering.
The synthesis of amino alcohol-based degradable poly(ester amide) elastomers has been demonstrated, highlighting the utility of amino alcohols in creating biocompatible and biodegradable materials. nih.gov
Role in the Development of Functional Polymers and Networks (e.g., COF Electronic Materials)
While there is no direct evidence in the reviewed literature of this compound being used in the development of Covalent Organic Frameworks (COFs) or other electronic materials, its structure suggests theoretical potential. The development of functional polymers often relies on the incorporation of specific chemical groups to achieve desired properties. nih.gov
The primary amine group of this compound could potentially be utilized in the synthesis of conductive polymers. For example, the polymerization of aniline and its derivatives is a common method for producing polyaniline, a conductive polymer. While the presence of the other functional groups would complicate the polymerization and likely affect the conductivity, it opens an avenue for creating functionalized conductive materials.
In the context of COFs, which are crystalline porous polymers with well-defined structures, monomers with multiple reactive sites are required for the formation of the extended network. The primary amine of this compound could participate in the imine-based condensation reactions that are commonly used to form COFs. The hydroxyl group and the morpholine ring would then be pendant groups within the pores of the COF, potentially influencing its properties, such as surface polarity and catalytic activity. However, the flexibility of the propanol (B110389) chain might hinder the formation of a highly ordered crystalline structure, which is a key characteristic of COFs.
The functionalization of conductive polymers through covalent post-modification is a known strategy to tailor their properties. mdpi.com A polymer incorporating this compound could potentially be modified at the primary amine or hydroxyl group after polymerization to introduce other functionalities.
Toxicological Mechanisms and Safety Research of 1 Amino 3 Morpholinopropan 2 Ol
Investigation of Cellular and Molecular Mechanisms of 1-Amino-3-morpholinopropan-2-ol Toxicity
Direct investigations into the cellular and molecular toxicity of this compound have not been documented in scientific literature. However, studies on structurally related aminopropanols, such as 3-aminopropanol (3-AP), offer insights into potential mechanisms of toxicity for this class of compounds.
Metabolomics has been employed as a tool to understand the biological effects of aminopropanols. In a study comparing the metabolic profiles of rats treated with 3-aminopropanol and 2-aminoethanol, significant changes in various metabolic pathways were observed. These alterations can indicate the cellular processes affected by the compounds and suggest potential mechanisms of toxicity. While these findings provide a framework for how aminopropanols might interact with biological systems, they are not specific to this compound.
Neuropathological Effects and Underlying Mechanisms of Related Aminopropanol (B1366323) Derivatives
There is no specific information regarding the neuropathological effects of this compound. However, research on other aminopropanol derivatives has indicated the potential for neurotoxicity.
For instance, studies on 1-amino-3-chloro-2-propanol hydrochloride have shown that it can induce acute histopathological changes in the medulla oblongata of rhesus monkeys. These changes are characterized by focal edema, and with continued administration, can lead to the formation of neurological scars. Clinical signs of this neurotoxicity included periods of slight incoordination and loss of balance in some of the animals studied. These findings highlight the nervous system as a potential target for certain aminopropanol derivatives.
The table below summarizes the key neuropathological findings for a related aminopropanol derivative.
| Compound | Species | Observed Neuropathological Effects |
| 1-amino-3-chloro-2-propanol hydrochloride | Rhesus Monkey | Acute histopathological changes in the medulla oblongata (focal edema), neurological scarring with continued administration. |
In Vitro and In Vivo Models for Mechanistic Toxicology Studies
The investigation of the toxicological properties of chemical compounds relies on a variety of in vitro and in vivo models. These models are essential for elucidating the mechanisms of toxicity and for assessing the safety of new substances.
In Vitro Models:
In vitro toxicology studies are performed using cells or tissues cultured in a laboratory setting. sigmaaldrich.com These models offer several advantages, including reduced cost and time compared to whole-animal studies, and the ability to use human-derived cells, which can provide more relevant data for human health risk assessment. Common in vitro models include:
Cell Lines: Immortalized cell lines are often used for initial toxicity screening due to their ease of culture and consistent characteristics. sigmaaldrich.com
Primary Cells: These cells are isolated directly from tissues and are considered more representative of the in vivo environment. sigmaaldrich.com
3D Cell Cultures and Organoids: These more complex models, such as liver spheroids or skin models, mimic the structure and function of organs, providing a more physiologically relevant system for toxicity testing. sigmaaldrich.com
Stem Cell-Based Models: Human pluripotent stem cells can be differentiated into various cell types, offering a powerful tool for studying developmental toxicity and for creating patient-specific models of disease and toxicity. sigmaaldrich.com
In Vivo Models:
In vivo toxicology studies are conducted in living organisms, most commonly in laboratory animals such as rodents. These studies are crucial for understanding the systemic effects of a substance, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential to cause toxicity in different organs. In vivo studies can be designed to assess various types of toxicity, including acute, subchronic, and chronic toxicity, as well as developmental and reproductive toxicity. The zebrafish is another common in vivo model due to its rapid development, transparency, and genetic similarity to humans, making it suitable for high-throughput screening of compounds.
The selection of appropriate in vitro and in vivo models is a critical step in designing a comprehensive toxicological evaluation of any chemical substance, including those in the aminopropanol class.
Future Directions and Emerging Research Areas for 1 Amino 3 Morpholinopropan 2 Ol
Exploration of New Therapeutic Targets and Disease Applications for 1-Amino-3-morpholinopropan-2-ol Derivatives
While the primary applications of this compound have been established, its core structure, a vicinal amino alcohol with a morpholine (B109124) ring, suggests a broader therapeutic potential. The exploration of its derivatives could unlock treatments for a variety of diseases. The morpholine moiety is a common feature in many biologically active compounds, and the amino alcohol structure is crucial in numerous pharmaceuticals. researchgate.netresearchgate.net
Research into structurally similar compounds provides a roadmap for future investigations. For instance, derivatives of 2-aminopropane-1,3-diol have demonstrated potent immunosuppressive activity, suggesting that derivatives of this compound could be explored for autoimmune diseases and organ transplantation. nih.gov Furthermore, other 3-amino-1,2-propanediol (B146019) derivatives have been synthesized and evaluated for their effects on the cardiovascular system. nih.gov
The introduction of different substituents onto the this compound backbone could lead to compounds with novel activities. For example, the synthesis of tryptamine (B22526) derivatives has yielded compounds with antitumor properties. mdpi.com Similarly, various morpholine derivatives have been shown to possess antibacterial activity. jocpr.com This indicates that by creating a library of this compound derivatives, researchers could screen for efficacy against a wide range of targets, including those relevant to oncology and infectious diseases.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale Based on Structurally Similar Compounds | Potential Research Direction |
|---|---|---|
| Immunosuppression | 2-substituted 2-aminopropane-1,3-diols show immunosuppressive effects. nih.gov | Design and screen derivatives for activity in autoimmune disease models and transplant rejection. |
| Cardiovascular Diseases | Derivatives of 3-amino-1,2-propanediol have been investigated for cardiovascular effects. nih.gov | Evaluate derivatives for activity on heart rate, blood pressure, and other cardiovascular parameters. |
| Oncology | Novel tryptamine derivatives exhibit antitumor activity. mdpi.com | Synthesize and test derivatives for cytotoxicity against various cancer cell lines. |
| Infectious Diseases | Morpholine derivatives have shown antibacterial properties. jocpr.com | Screen a library of derivatives against a panel of pathogenic bacteria and fungi. |
Advanced Synthetic Strategies for Biologically Relevant this compound Based Compounds
The creation of diverse libraries of this compound derivatives for biological screening necessitates the use of advanced and efficient synthetic methodologies. Traditional synthetic routes can be time-consuming and may not provide the required structural diversity. Modern strategies such as multicomponent reactions (MCRs) offer a powerful alternative. MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which is an efficient way to produce a wide range of compounds for screening. nih.gov
Given that this compound is a chiral molecule, asymmetric synthesis is crucial to produce enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. Chemo-enzymatic methods, which combine chemical and enzymatic steps, can be particularly effective for the synthesis of chiral amino alcohols. researchgate.net
Furthermore, the development of novel synthetic routes to key heterocyclic building blocks, such as morpholine and its derivatives, can facilitate the synthesis of new analogues of this compound. researchgate.net The application of these advanced synthetic strategies will be instrumental in the generation of novel, biologically active compounds based on the this compound scaffold.
Table 2: Comparison of Synthetic Strategies for this compound Derivatives
| Synthetic Strategy | Description | Advantages for Derivative Synthesis |
|---|---|---|
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. nih.gov | High efficiency, atom economy, and rapid generation of molecular diversity. |
| Asymmetric Synthesis | Methods that produce a specific stereoisomer of a chiral product. | Crucial for producing enantiomerically pure compounds with specific biological activities. researchgate.net |
| Chemo-enzymatic Synthesis | A combination of chemical and enzymatic transformations to achieve a desired product. researchgate.net | High selectivity and milder reaction conditions, particularly for chiral separations. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Development for this compound
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be a powerful tool in the development of new drugs based on this compound. nih.govcolab.ws These computational methods can significantly accelerate the process by predicting the properties of virtual compounds before they are synthesized. nih.govnih.gov
AI models can be trained on large datasets of chemical structures and their biological activities to predict the potential therapeutic targets of novel this compound derivatives. nih.gov Virtual screening, powered by AI, can rapidly assess vast virtual libraries of these derivatives against specific protein targets, identifying the most promising candidates for further investigation. youtube.com
Moreover, AI can be employed for de novo drug design, generating entirely new molecular structures based on the this compound scaffold that are optimized for specific biological properties. nih.gov Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can also be used to assess the drug-likeness of these virtual compounds at an early stage, reducing the likelihood of late-stage failures. nih.gov The integration of these AI and ML tools will undoubtedly streamline the discovery and development of the next generation of therapeutics derived from this compound.
Table 3: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Impact on Drug Discovery |
|---|---|---|
| Target Identification | Using AI to analyze biological data and identify novel protein targets for drug intervention. nih.govnih.gov | Accelerates the identification of new therapeutic opportunities for derivatives. |
| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target to identify potential hits. nih.govyoutube.com | Reduces the time and cost of initial hit identification. |
| De Novo Drug Design | Generating novel molecular structures with desired properties using generative AI models. nih.gov | Creates innovative drug candidates with optimized efficacy and safety profiles. |
| ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of compounds using computational models. nih.gov | Early identification of compounds with poor drug-like properties, reducing late-stage attrition. |
Sustainable and Scalable Production Methodologies for this compound in Pharmaceutical and Industrial Contexts
As promising drug candidates based on this compound emerge, the development of sustainable and scalable production methods will be critical for their commercial viability. Green chemistry principles are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve efficiency. nih.gov
One key area of focus is the use of greener solvents. For instance, research has shown that solvents like propylene (B89431) carbonate can replace more hazardous solvents in peptide synthesis, a process that shares similarities with the synthesis of some this compound derivatives. rsc.org The use of sustainable reagents, such as dimethyl carbonate, also presents a greener alternative for certain synthetic transformations. rsc.org
For large-scale production, efficient methods for the resolution of enantiomers are essential. Techniques for splitting racemic mixtures of amino alcohols are crucial for obtaining the desired stereoisomer in high purity. google.com The development of continuous flow manufacturing processes, as opposed to traditional batch processing, can also offer significant advantages in terms of scalability, safety, and consistency. The adoption of these sustainable and scalable methodologies will be vital for the successful translation of this compound-based therapeutics from the laboratory to the market.
Q & A
Q. What are the optimal synthetic routes for 1-Amino-3-morpholinopropan-2-ol, and how can reaction conditions be systematically varied to improve yield?
Methodological Answer: Synthetic pathways can be optimized by evaluating nucleophilic substitution reactions between morpholine and epoxide precursors. For example, ring-opening of epichlorohydrin derivatives with morpholine under basic conditions (e.g., NaHCO₃) may yield the target compound. Reaction parameters such as temperature (40–80°C), solvent polarity (water vs. ethanol), and stoichiometric ratios should be systematically tested. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) can enhance purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential stereochemical ambiguities?
Methodological Answer:
- NMR : Use - and -NMR to confirm the presence of morpholine (δ 2.4–3.8 ppm for N-CH₂ groups) and propanolamine backbone.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₇H₁₆N₂O₂: 160.12 g/mol) .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) with polar mobile phases to resolve enantiomers, as stereochemistry impacts biological activity .
Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., light, humidity)?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and exposed to UV light (ICH Q1A guidelines). Monitor degradation via HPLC-UV at 210–230 nm.
- Hydrolysis Studies : Test pH-dependent stability (pH 1–13 buffers, 37°C) to identify labile functional groups (e.g., secondary alcohol or amine) .
Q. What strategies are recommended for determining solubility and partition coefficients (logP) of this compound?
Methodological Answer:
- Shake-Flask Method : Measure solubility in water, ethanol, and DMSO at 25°C. Use octanol-water partitioning to calculate logP (HPLC retention time correlation).
- Computational Prediction : Tools like ALOGPS or MarvinSketch can estimate logP based on molecular descriptors (e.g., polar surface area, H-bond donors) .
Advanced Research Questions
Q. How can enantiomer-specific biological activity of this compound be systematically investigated using in vitro assays and molecular docking studies?
Methodological Answer:
- Enantiomer Separation : Use preparative chiral chromatography to isolate (R)- and (S)-forms .
- Biological Assays : Test enantiomers against target receptors (e.g., GPCRs) via radioligand binding or cAMP assays. Compare IC₅₀ values to assess stereoselectivity.
- Docking Simulations : Perform molecular dynamics simulations (e.g., AutoDock Vina) to analyze binding poses of each enantiomer with receptor active sites .
Q. What experimental strategies are recommended to resolve contradictions in reported degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions, and what experimental validations are critical?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify nucleophilic (amine) and electrophilic (morpholine CH₂) sites.
- Kinetic Studies : Monitor reaction rates with model electrophiles (e.g., benzyl bromide) or nucleophiles (e.g., thiols) under controlled conditions .
Q. What methodologies are suitable for investigating intermolecular interactions between this compound and biological macromolecules (e.g., proteins, DNA)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) with immobilized proteins.
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor Trp emission changes.
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .
Data Contradiction Analysis
Example: Discrepancies in reported logP values may arise from differences in solvent systems or measurement techniques. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
